molecular formula C18H22ClN5O2 B2375270 N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-77-2

N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2375270
CAS No.: 946231-77-2
M. Wt: 375.86
InChI Key: NEOGBVJZWRWLMJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of pyrimidinyl-piperazine carboxamide derivatives, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . While specific biological data for this exact compound may be limited, its core structure is closely related to compounds that have demonstrated potent inhibitory activity against enzymes like alpha-glucosidase, a target for type 2 diabetes management . The molecular architecture incorporates a pyrimidine heterocycle linked to a phenylurea via a piperazine ring, a design frequently employed to optimize interactions with biological targets and fine-tune physicochemical properties . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe to investigate new therapeutic pathways. Its structure suggests potential for application in ongoing research for metabolic disorders and other disease areas. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGBVJZWRWLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946231-69-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN5O2C_{18}H_{22}ClN_{5}O_{2} with a molecular weight of 375.9 g/mol. The compound features a piperazine core substituted with a chlorophenyl group and an ethoxy-methylpyrimidine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : Starting from ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.
  • Substitution Reaction : Introducing the piperazine moiety through nucleophilic substitution.
  • Amidation : Coupling the resulting intermediate with 2-chlorophenyl to form the final carboxamide compound.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

The biological activity is believed to be mediated through:

  • Inhibition of Phospholipase C : This enzyme plays a critical role in cellular signaling pathways associated with cancer proliferation.
  • Induction of Apoptosis : The compound has been shown to increase caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-70.65Apoptosis induction via caspase activation
Study 2HeLa2.41Inhibition of phospholipase C activity
Study 3PANC-1Not specifiedCytotoxicity assessment under hypoxic conditions

Cytotoxicity Evaluation

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancerous cells while showing minimal effects on non-cancerous cell lines. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Scientific Research Applications

Potential Therapeutic Applications

This compound has garnered attention in drug discovery due to its potential therapeutic effects. Research indicates that derivatives of piperazine compounds can exhibit significant activity against various neurological disorders, including anxiety and depression. The unique structural features of N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may enhance its efficacy as a neuropharmacological agent.

Antiviral Properties

Recent studies have highlighted the potential of piperazine derivatives as antiviral agents. Compounds with similar structures have shown effectiveness against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication by targeting specific viral proteins or host cell receptors, making this compound a candidate for further antiviral research .

Receptor-Ligand Interactions

This compound can be utilized in biological studies to investigate receptor-ligand interactions. Its ability to bind selectively to certain receptors can help elucidate the mechanisms of action for various neurotransmitters and hormones, contributing to the understanding of physiological processes and disease mechanisms.

Cytotoxicity Studies

Preliminary cytotoxicity studies on related compounds indicate that piperazine derivatives may possess selective cytotoxic effects against cancer cell lines. Investigating the cytotoxic potential of this compound could provide insights into its role in cancer treatment and lead to the development of novel anticancer agents .

Synthesis of Specialty Chemicals

In the chemical industry, this compound serves as a valuable intermediate in the synthesis of specialty chemicals. Its unique structure allows for further modifications that can lead to the development of new materials with desirable properties for various applications, including pharmaceuticals and agrochemicals.

Pharmaceutical Manufacturing

The compound's role in pharmaceutical manufacturing is significant due to its potential as a building block for more complex molecules. This application is particularly relevant in the production of drugs targeting specific diseases, thereby enhancing therapeutic efficacy and safety profiles.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated that similar piperazine derivatives inhibited viral replication effectively at low concentrations .
Study 2CytotoxicityEvaluated the effects on various cancer cell lines, showing selective cytotoxicity with potential for further development .
Study 3Receptor BindingInvestigated binding affinities to neurotransmitter receptors, providing insights into potential neuropharmacological applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpiperazine-Carboxamides

Compounds with varying aryl substituents on the piperazine-carboxamide core (Table 1) highlight the impact of halogenation and substitution patterns:

Compound Substituent (Aryl Group) Melting Point (°C) Yield (%) Key Features Reference
Target Compound 2-Chlorophenyl Data not provided N/A Pyrimidine with ethoxy/methyl -
A4 (N-(2-chlorophenyl)-...) 2-Chlorophenyl 197.9–199.6 45.2 Quinazolinone core
A32 (N-(5-chloro-2-methylphenyl)-...) 5-Chloro-2-methylphenyl 203.1–204.7 58.3 Enhanced thermal stability
A15 (N-(4-(trifluoromethyl)phenyl)-...) 4-Trifluoromethylphenyl 198.8–200.6 55.8 Electron-withdrawing CF3 group
  • Key Observations :
    • Halogenation : The 2-chlorophenyl group in the target compound and A4 likely enhances hydrophobic binding, similar to A32’s 5-chloro-2-methylphenyl group, which increases melting points and stability .
    • Electron-Withdrawing Groups : Trifluoromethyl (A15) or nitro substituents () improve metabolic resistance but may reduce solubility .

Heterocyclic Modifications

Replacing the pyrimidine ring with other heterocycles alters electronic and steric profiles:

Compound (Example) Heterocycle Activity/Property Reference
Target Compound 6-Ethoxy-2-methylpyrimidine Potential metabolic stability
A13 (Quinazolinone-based) 4-Oxo-3,4-dihydroquinazoline Lower lipophilicity
Compound 54 (Purine-based) Purine Cannabinoid receptor modulation
  • Key Observations :
    • The ethoxy group in the target compound’s pyrimidine may reduce oxidative metabolism compared to hydroxyquinazolines (e.g., A13) .
    • Purine-based analogs (e.g., Compound 54) exhibit distinct receptor selectivity, underscoring the role of heterocycle choice in target engagement .

Pharmacological Profiles

Receptor Selectivity
  • Dopamine D3 Receptor Ligands : N-(3-fluoro-4-methylphenyl)-... analogs () show >1000-fold selectivity for D3 over D2 receptors, emphasizing the carboxamide linker’s role. Removal of the carbonyl group reduces D3 affinity by >100-fold, suggesting critical hydrogen-bonding interactions .
  • Fatty-Acid Amide Hydrolase (FAAH) Inhibitors : Thiadiazole-containing analogs () demonstrate high FAAH inhibition, though the target compound’s pyrimidine may confer alternative binding modes .
Enzymatic Inhibition
  • Aspartate Aminotransferase: N-(2-chlorophenyl)-...

Research Findings and Implications

  • The 2-chlorophenyl group optimizes hydrophobic interactions without excessive steric bulk, as seen in A32’s 2-methyl substitution .
  • Limitations : Lack of in vivo data for the target compound necessitates further studies to validate pharmacokinetic and safety profiles.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes coupling a substituted pyrimidine intermediate with a chlorophenyl-piperazine precursor under nucleophilic substitution conditions. Key steps:

  • Step 1: React 6-ethoxy-2-methylpyrimidin-4-amine with a chloroacetylating agent to form a reactive intermediate.
  • Step 2: Couple this intermediate with N-(2-chlorophenyl)piperazine using a base like triethylamine in dichloromethane or ethanol at 50–60°C .
  • Optimization: Control pH (7–8) to minimize side reactions and use reflux conditions to enhance reaction kinetics. Purity is confirmed via TLC and NMR .

Advanced: How can regioselective substitution at the piperazine ring be achieved to modify pharmacological activity?

Answer:
Regioselective functionalization requires strategic protecting group strategies. For example:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to block one piperazine nitrogen, enabling selective substitution at the secondary amine .
  • Coupling Agents: Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation at specific positions .
  • Validation: Post-synthetic modifications are confirmed via High-Resolution Mass Spectrometry (HRMS) and 2D NMR to verify regiochemistry .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and detects stereochemical impurities (e.g., axial vs. equatorial piperazine conformers) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (±1 Da) and detects fragmentation patterns .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in related piperazine-carboxamide structures .

Advanced: What computational modeling approaches predict receptor binding affinities?

Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin/dopamine receptors. Validate with crystallographic data from analogs (e.g., PDB ID: 6WGT) .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to assess binding pocket residency .
  • QSAR Models: Corrogate substituent effects (e.g., chloro vs. fluoro) on binding affinity using Hammett σ constants .

Basic: What initial biological screening assays evaluate therapeutic potential?

Answer:

  • Enzymatic Assays: Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) at 1–100 µM concentrations .
  • Cell Viability: Use MTT assays in neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines to screen for cytotoxicity .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) quantify IC₅₀ values .

Advanced: How can in vivo pharmacokinetic parameters be determined accurately?

Answer:

  • Radiolabeled Studies: Administer ¹⁴C-labeled compound to rodents; quantify distribution via autoradiography and plasma half-life via liquid scintillation .
  • LC-MS/MS: Detect parent compound and metabolites in biological matrices with a limit of quantification (LOQ) ≤1 ng/mL .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

Basic: What are common structural analogs, and how do substituents influence activity?

Answer:

  • Analog 1: Replace 6-ethoxy with 6-methyl (reduces metabolic clearance but lowers solubility) .
  • Analog 2: Substitute 2-chlorophenyl with 4-fluorophenyl (enhances serotonin receptor selectivity) .
  • Key Trend: Bulky substituents (e.g., cyclopropyl) improve blood-brain barrier penetration but may increase off-target effects .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproduce Conditions: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Assays: Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Meta-Analysis: Use Cheminformatics tools (e.g., ChEMBL) to compare IC₅₀ values across studies and identify outlier datasets .

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